molecular formula C15H19N3O B015562 N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine CAS No. 109912-28-9

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

Cat. No. B015562
M. Wt: 257.33 g/mol
InChI Key: VMLPCYUUEHZGKL-UHFFFAOYSA-N
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Description

"N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine" is a chemical compound with interesting properties and potential applications. It belongs to a class of compounds known for their diverse chemical reactions and structural characteristics.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and careful selection of precursors. For example, Shevyrin et al. (2016) discuss the synthesis of a similar compound, N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine, highlighting the complexity and precision required in such processes (Shevyrin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by strong dipolar interactions and specific geometric arrangements. Zugenmaier (2013) presents a detailed study of a compound with a similar structure, revealing intricate details like crystallization in a triclinic space group and specific bond angles (Zugenmaier, 2013).

Chemical Reactions and Properties

Compounds similar to N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine can undergo various chemical reactions. Blokhin et al. (1990) explore reactions of related compounds with aliphatic amines, demonstrating the diverse reactivity and formation of new chemical structures (Blokhin et al., 1990).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure, as discussed by Zugenmaier (2013), directly impacts the physical characteristics like melting points and solubility (Zugenmaier, 2013).

Chemical Properties Analysis

The chemical properties are often defined by the functional groups present in the compound. The studies by Blokhin et al. (1990) and Shevyrin et al. (2016) provide insights into how different substituents and molecular rearrangements can alter the chemical behavior of these compounds (Blokhin et al., 1990); (Shevyrin et al., 2016).

Scientific Research Applications

Synthesis and Derivatives

  • N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine and its derivatives have been studied for various synthetic applications. For instance, its d6 derivative, Pyrilamine-d6, has been synthesized for labeling purposes in pharmacological studies (Bird & Shuker, 1985). Another derivative, aminophenpyramine, has been used as a photoaffinity probe for the histamine H1 receptor (Ruat et al., 1988).

Chemical Reactions and Properties

  • Research has explored the reactions of this compound and its derivatives with various amines, revealing insights into their chemical behavior. For example, the reaction of 4-methoxybenzylideneiminium salts with certain amines results in the replacement of the MeO group by an alkylamino-group (Blokhin et al., 1990).

Application in Imaging and Sensing

  • This compound and its derivatives have applications in the field of imaging and sensing. For instance, a redox-active ligand derived from this compound, when complexed with manganese(II), serves as a magnetic resonance imaging contrast agent capable of detecting hydrogen peroxide (Yu et al., 2012).

Antimicrobial Activity

  • Some derivatives of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine show promising antimicrobial activity. For instance, N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives exhibited significant in vitro activity against various bacteria (Musa et al., 2010).

Liquid Crystalline Behavior

  • The compound has been studied in the context of liquid crystalline behavior, particularly in hydrogen-bonded complexes. Research indicates the formation of hydrogen-bonded complexes between pyridine derivatives and alkoxybenzoic acids, with implications for the study of mesophases (Sideratou et al., 1997).

Antibacterial Activity of Metal Complexes

  • The compound has been used to synthesize metal complexes, like Cu(II) and Zn(II), which have been studied for their antibacterial activity, providing a foundation for the development of new antimicrobial agents (Liu, 2016).

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLPCYUUEHZGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403417
Record name N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

CAS RN

109912-28-9
Record name N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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